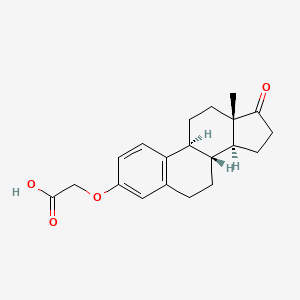

3-O-(Carboxymethyl)estrone

描述

属性

CAS 编号 |

1428-66-6 |

|---|---|

分子式 |

C20H24O4 |

分子量 |

328.4 g/mol |

IUPAC 名称 |

2-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]acetic acid |

InChI |

InChI=1S/C20H24O4/c1-20-9-8-15-14-5-3-13(24-11-19(22)23)10-12(14)2-4-16(15)17(20)6-7-18(20)21/h3,5,10,15-17H,2,4,6-9,11H2,1H3,(H,22,23)/t15-,16-,17+,20+/m1/s1 |

InChI 键 |

XSDCLHQDGODZPZ-WWNBULGVSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCC(=O)O |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OCC(=O)O |

规范 SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCC(=O)O |

其他CAS编号 |

1428-66-6 |

产品来源 |

United States |

科学研究应用

Endocrinological Research

3-O-(Carboxymethyl)estrone has been utilized in studies examining estrogenic activity and its implications for health. Research indicates that this compound can serve as a model for understanding estrogen receptor interactions, particularly in the context of hormone replacement therapies and their effects on various tissues.

- Mechanism of Action : Studies have shown that derivatives like this compound can activate estrogen receptors without eliciting systemic effects, making them suitable candidates for localized therapies . This is particularly relevant in treating conditions such as osteoporosis or menopausal symptoms where targeted estrogenic activity is desired.

Immunoassay Development

The compound has been employed in the synthesis of steroid haptens for radioimmunoassays (RIA). These haptens are crucial for generating specific antisera, which are then used to detect levels of estrone and other estrogens in biological samples.

- Synthesis of Haptens : The synthesis of this compound derivatives has been documented to produce effective haptens that can be conjugated with bovine serum albumin (BSA). This conjugation is essential for the development of sensitive immunoassays capable of measuring estrogen levels in clinical settings .

Cancer Research

In cancer research, particularly breast cancer studies, this compound may play a role in understanding the mechanisms by which estrogens influence tumor growth and progression.

- Estrogen Receptor Modulation : Research has indicated that compounds like this compound can modulate estrogen receptor activity, which is pivotal in breast cancer pathogenesis. Investigations into how these compounds affect cell proliferation and apoptosis in cancer cell lines are ongoing, with promising preliminary results suggesting potential therapeutic applications .

Wound Healing Applications

The compound has shown potential in accelerating wound healing processes through its local application. Studies have demonstrated that certain estrone derivatives can enhance tissue regeneration and reduce inflammation at wound sites.

- Clinical Implications : The localized application of this compound may provide a novel approach to treating chronic wounds without systemic side effects associated with traditional estrogen therapies . This application is particularly significant for patients with diabetic ulcers or other non-healing wounds.

Pharmacokinetics and Transport Mechanisms

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Research into its transport mechanisms via organic anion transporting polypeptides (OATPs) sheds light on how this compound is absorbed and metabolized within the body.

化学反应分析

Synthetic Methodology

The carboxymethylation of estrone at the 3-position involves reacting estrone with bromoacetic acid or its derivatives under alkaline conditions. This reaction replaces the hydroxyl hydrogen at C3 with a carboxymethyl group (-O-CH2-COOH) (Fig. 1) .

Key Reaction Scheme

Structural Characterization

Protein Conjugation for Immunoassays

The carboxylic acid group in this compound enables covalent coupling to carrier proteins like bovine serum albumin (BSA) via carbodiimide-mediated amide bond formation (e.g., using EDC/NHS) .

Procedure :

-

Activation : The carboxyl group reacts with EDC to form an active O-acylisourea intermediate.

-

Coupling : The intermediate reacts with lysine residues on BSA to form stable amide bonds .

Membrane-Binding Interactions

This compound derivatives exhibit rapid association with membrane proteins in liver and adrenal tissues. Competitive binding assays revealed two distinct binding sites with dissociation constants:

Modulation of Enzyme Activity

In neuronal studies, carboxymethyl-estradiol (a structurally similar compound) activated protein kinase C (PKC), enhancing the secretion of amyloid precursor protein α (sAPPα). This effect was blocked by PKC inhibitors but not by classical estrogen receptor antagonists .

High-Performance Liquid Chromatography (HPLC)

This compound derivatives are critical in purifying estrogen fractions for sensitive detection. A validated HPLC-RIA method achieved detection limits of:

| Estrogen Fraction | Detection Limit (fmol/g tissue) |

|---|---|

| Estrone (E1) | 19.8 |

| Estradiol (E2) | 4.3 |

| Estrone Sulfate (E1S) | 11.9 |

Ligand Blotting

Affinity-purified liver membrane fractions showed two binding proteins for carboxymethyl-estrogen conjugates, suggesting roles in intracellular estrogen transport .

Research Significance

-

Antibody Production : Overcomes historical limitations in generating specific antisera against estrogens .

-

Signal Transduction Studies : Provides tools to dissect nongenomic estrogen signaling pathways .

-

Therapeutic Monitoring : Enables precise quantification of intra-tumoral estrogen levels in breast cancer research .

准备方法

Alkylation of Estrone at the 3-Position

The primary method for synthesizing this compound involves nucleophilic substitution at the 3-hydroxyl group of estrone. Chloroacetic acid serves as the carboxymethylating agent under basic conditions, where the phenolic oxygen attacks the electrophilic α-carbon of chloroacetate, displacing chloride and forming an ether bond. A typical reaction employs estrone dissolved in dimethylformamide (DMF) or tetrahydrofuran (THF), with sodium hydride or potassium carbonate as the base. For example, heating estrone with sodium chloroacetate in DMF at 60–80°C for 6–12 hours yields the carboxymethyl ether derivative.

The reaction proceeds as follows:

Subsequent acidification with dilute HCl converts the carboxylate to the free carboxylic acid, yielding this compound.

Purification and Isolation

Crude product purification involves column chromatography using silica gel and eluents such as chloroform-methanol mixtures (e.g., 9:1 v/v). Recrystallization from methanol or ethanol-water systems further enhances purity. Analytical thin-layer chromatography (TLC) with UV detection confirms the absence of starting material and byproducts.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance reagent solubility and stabilize the transition state, while weaker bases (e.g., KCO) minimize ester hydrolysis. In contrast, stronger bases (e.g., NaH) may accelerate side reactions, necessitating careful temperature control.

Temperature and Time

Optimal yields (>70%) are achieved at 70°C over 8 hours, balancing reaction completion and decomposition risks. Prolonged heating beyond 12 hours reduces yields due to carboxylate group degradation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

H NMR (DMSO-): Key signals include the aromatic protons of estrone (δ 6.80–7.20 ppm) and the carboxymethyl methylene group (δ 4.20–4.50 ppm). The absence of the phenolic OH peak (δ ~9.5 ppm) confirms successful alkylation.

Infrared (IR) Spectroscopy

IR spectra show a strong absorption band at 1700–1720 cm, corresponding to the carboxylic acid C=O stretch. The disappearance of the broad O–H stretch (3200–3600 cm) further verifies ether formation.

Comparative Analysis of Derivatives

| Derivative | Yield (%) | Purity (%) | Melting Point (°C) |

|---|---|---|---|

| 3-O-Carboxymethylestrone | 72 | 98 | 210–212 |

| 3-O-Sulfate-estrone | 65 | 95 | 245–247 |

Table 1: Comparative physicochemical properties of estrone derivatives. Data adapted from.

Applications in Immunoassay Development

Conjugation of this compound to BSA involves activating the carboxylic acid with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting BSA conjugate elicits antibodies with high specificity for estrone, enabling ultrasensitive RIAs with detection limits below 1 pg/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。